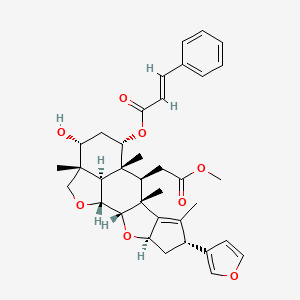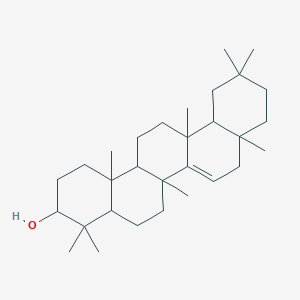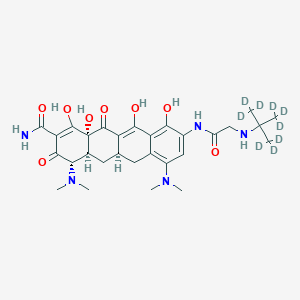![molecular formula C21H30O8 B1157786 (12-acetyloxy-1-hydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl) 2-methylpropanoate CAS No. 60547-63-9](/img/structure/B1157786.png)
(12-acetyloxy-1-hydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl) 2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(12-acetyloxy-1-hydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[92104,8]tetradecan-9-yl) 2-methylpropanoate is a complex organic compound with a unique tricyclic structure It is characterized by multiple functional groups, including acetyloxy, hydroxy, methylidene, and oxo groups
Mechanism of Action
Target of Action
1-Acetyltagitinin A is a diterpene that has been found in the leaves of Diversifolia . It also exhibits biological activity as an antimicrobial compound against bacteria and fungi .
Mode of Action
It may be due to its ability to inhibit prostaglandin synthesis or its antioxidant properties . It also produces a number of flavonoids, including quercetin, kaempferol, and myricetin .
Biochemical Pathways
Given its analgesic, antidiabetic, and vasorelaxant effects, it is likely that it interacts with multiple pathways related to pain perception, glucose metabolism, and vascular tone .
Result of Action
1-Acetyltagitinin A has shown analgesic, antidiabetic, and vasorelaxant effects in animal models . This suggests that it may have a role in modulating pain perception, glucose metabolism, and vascular tone. It also exhibits antimicrobial activity, suggesting a potential role in combating bacterial and fungal infections .
Biochemical Analysis
Biochemical Properties
1-Acetyltagitinin A plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been found to exhibit antimicrobial activity against bacteria and fungi, suggesting its potential as an antimicrobial agent . The compound interacts with various enzymes involved in metabolic pathways, including those responsible for its own metabolism and degradation. These interactions are crucial for understanding the compound’s stability and efficacy in biological systems.
Cellular Effects
1-Acetyltagitinin A influences various cellular processes and functions. It has been shown to have analgesic effects, which may be mediated through its interaction with pain receptors and signaling pathways . Additionally, the compound exhibits antidiabetic properties, potentially affecting insulin signaling pathways and glucose metabolism. The vasorelaxant effects of 1-Acetyltagitinin A suggest its role in modulating vascular smooth muscle cell function and blood pressure regulation . These cellular effects highlight the compound’s potential therapeutic applications in pain management, diabetes, and cardiovascular diseases.
Molecular Mechanism
The molecular mechanism of 1-Acetyltagitinin A involves its interaction with various biomolecules, including enzymes and receptors. The compound has been found to inhibit certain enzymes, leading to changes in metabolic pathways and cellular functions . For example, its antimicrobial activity may be due to the inhibition of key enzymes in bacterial and fungal cells, disrupting their metabolic processes. Additionally, 1-Acetyltagitinin A may modulate gene expression by interacting with transcription factors and other regulatory proteins, further influencing cellular functions and responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Acetyltagitinin A have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-Acetyltagitinin A remains stable under certain conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, highlighting the importance of understanding its temporal dynamics for therapeutic applications.
Dosage Effects in Animal Models
The effects of 1-Acetyltagitinin A vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as analgesia, antidiabetic activity, and vasorelaxation . At higher doses, toxic or adverse effects may be observed, including potential hepatotoxicity and nephrotoxicity. These dosage-dependent effects underscore the importance of determining the optimal therapeutic dose for safe and effective use of 1-Acetyltagitinin A in clinical settings.
Metabolic Pathways
1-Acetyltagitinin A is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism and degradation. The compound is metabolized by enzymes such as cytochrome P450, which play a crucial role in its biotransformation . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its effects on metabolic flux and metabolite levels in biological systems.
Transport and Distribution
The transport and distribution of 1-Acetyltagitinin A within cells and tissues are mediated by specific transporters and binding proteins. The compound’s solubility in various solvents, including chloroform, dichloromethane, and ethyl acetate, suggests its ability to diffuse across cell membranes and accumulate in different cellular compartments . Understanding the transport and distribution mechanisms of 1-Acetyltagitinin A is crucial for optimizing its therapeutic delivery and efficacy.
Subcellular Localization
1-Acetyltagitinin A is localized in specific subcellular compartments, which may influence its activity and function. The compound’s targeting signals and post-translational modifications play a role in directing it to particular organelles, such as the mitochondria or endoplasmic reticulum . These subcellular localization patterns are important for understanding the compound’s mechanism of action and its effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (12-acetyloxy-1-hydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl) 2-methylpropanoate involves multiple steps, starting from simpler organic molecules. The key steps typically include:
Formation of the tricyclic core: This is achieved through a series of cyclization reactions, often involving Diels-Alder reactions or other pericyclic processes.
Functional group modifications: Introduction of the acetyloxy, hydroxy, and oxo groups is carried out through selective oxidation, reduction, and esterification reactions.
Final esterification: The compound is completed by esterifying the tricyclic core with 2-methylpropanoic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
(12-acetyloxy-1-hydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl) 2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: The oxo group can be reduced to a hydroxy group.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetyloxy group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the oxo group can produce a secondary alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.
Biology
In biological research, (12-acetyloxy-1-hydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl) 2-methylpropanoate is investigated for its potential biological activity. Its interactions with enzymes and other biomolecules are of particular interest.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used as an intermediate in the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable building block for various chemical processes.
Comparison with Similar Compounds
Similar Compounds
(12-acetyloxy-1-hydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl) 2-methylpropanoate: is similar to other tricyclic compounds with multiple functional groups, such as certain steroids and terpenoids.
Steroids: These compounds also have complex ring structures and multiple functional groups, making them similar in terms of reactivity and biological activity.
Terpenoids: These natural products share structural similarities and are known for their diverse biological activities.
Uniqueness
What sets this compound apart is its specific combination of functional groups and its unique tricyclic structure. This combination gives it distinct chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
(12-acetyloxy-1-hydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl) 2-methylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O8/c1-10(2)18(23)28-15-8-20(6)16(26-13(5)22)9-21(25,29-20)11(3)7-14-17(15)12(4)19(24)27-14/h10-11,14-17,25H,4,7-9H2,1-3,5-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYNTWZAYXDJQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(CC3(C(CC1(O3)O)OC(=O)C)C)OC(=O)C(C)C)C(=C)C(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the structural characterization of 1-acetyltagitinin A?
A1: 1-acetyltagitinin A is a novel germacrane sesquiterpene isolated from the leaves of Tithonia diversifolia []. While the article doesn't provide the exact molecular formula and weight, it states that the structure was elucidated based on spectral and chemical evidence []. Unfortunately, the specific spectroscopic data (NMR, IR, MS, etc.) is not detailed in the provided abstract.
Q2: Are there any known structure-activity relationship (SAR) studies for 1-acetyltagitinin A or related compounds?
A2: The provided research abstract does not delve into SAR studies for 1-acetyltagitinin A or its analogues []. Further research is needed to understand how modifications to its structure might influence its activity, potency, and selectivity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




